Home > Products > Screening Compounds P109516 > 6-O-Desmethyl Donepezil
6-O-Desmethyl Donepezil - 120013-56-1

6-O-Desmethyl Donepezil

Catalog Number: EVT-352262
CAS Number: 120013-56-1
Molecular Formula: C23H27NO3
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-O-Desmethyl Donepezil (6ODD) is a significant active metabolite of the drug Donepezil, frequently employed in the management of Alzheimer's disease. [, , , , , , ] Chemically, 6ODD is formed through the O-demethylation of Donepezil. It exhibits pharmacological activity, specifically as an acetylcholinesterase inhibitor, similar to its parent compound. [, , , , ] Research indicates that 6ODD possesses a longer half-life than Donepezil and may contribute significantly to the overall therapeutic effects observed with Donepezil administration. [, , ]

Donepezil

  • Compound Description: Donepezil is a medication used to treat Alzheimer's disease. It functions as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels in the brain [, , , , , , , , , ].

5-O-Desmethyl Donepezil

    Donepezil-N-oxide

    • Compound Description: Donepezil-N-oxide is a pharmacologically active metabolite of Donepezil . Its specific contribution to Donepezil's therapeutic effects and its overall clinical relevance are still being investigated.
    • Relevance: Both Donepezil-N-oxide and 6-O-Desmethyl Donepezil are active metabolites of Donepezil, indicating that they likely contribute, alongside the parent drug, to the overall efficacy of Donepezil in treating Alzheimer's disease . Monitoring their levels could be important for understanding individual patient responses to Donepezil therapy.

    Spinosin

    • Compound Description: Spinosin is a natural compound, specifically a flavonoid glycoside, found in plants like Zizyphi Spinosi Semen . It is studied for its potential pharmacological activities, including antioxidant and neuroprotective properties.
    • Relevance: While structurally distinct from 6-O-Desmethyl Donepezil, Spinosin's inclusion in a drug-drug interaction study with Donepezil highlights its relevance . This suggests potential interplay or influence between the compounds, possibly impacting Donepezil's metabolism or overall therapeutic effects.
    Overview

    6-O-Desmethyl Donepezil is a significant metabolite of Donepezil, a drug commonly used in the treatment of Alzheimer's disease. This compound is recognized for its role as an acetylcholinesterase inhibitor, which helps to increase levels of acetylcholine in the brain, thereby enhancing cognitive function. The chemical structure and properties of 6-O-Desmethyl Donepezil contribute to its pharmacological activity, making it an important subject of study in medicinal chemistry and pharmacology.

    Source

    6-O-Desmethyl Donepezil is primarily derived from Donepezil through metabolic processes in the liver. The compound can also be synthesized in the laboratory through various chemical methods, typically involving the demethylation of Donepezil.

    Classification

    6-O-Desmethyl Donepezil belongs to the class of compounds known as piperidines, specifically functioning as an acetylcholinesterase inhibitor. It is classified under the broader category of central nervous system agents due to its effects on neurotransmitter levels.

    Synthesis Analysis

    Methods

    The synthesis of 6-O-Desmethyl Donepezil typically involves the demethylation of Donepezil at the 6-position. This can be achieved through several methods:

    • Boron Tribromide Method: One common approach uses boron tribromide in dichloromethane at low temperatures, which effectively removes the methyl group from the 6-position.
    • Acidic or Basic Conditions: Strong acids or bases can also facilitate demethylation, allowing for controlled removal of the methyl group.

    Technical Details

    The industrial synthesis of 6-O-Desmethyl Donepezil focuses on optimizing reaction conditions such as temperature, reaction time, and reagent concentration to ensure high yield and purity. Purification techniques like recrystallization or chromatography are often employed to isolate the final product.

    Molecular Structure Analysis

    Structure

    The molecular formula for 6-O-Desmethyl Donepezil is C_18H_22N_2O_3. The compound features a piperidine ring structure with various functional groups that contribute to its biological activity.

    Data

    The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

    Chemical Reactions Analysis

    Types of Reactions

    6-O-Desmethyl Donepezil undergoes several types of chemical reactions:

    • Oxidation: Can be facilitated by agents like hydrogen peroxide or potassium permanganate.
    • Reduction: Typically involves reducing agents such as sodium borohydride.
    • Substitution: Nucleophilic substitution reactions may occur at the hydroxyl group position.

    Technical Details

    The specific reagents and conditions for these reactions can vary:

    • Oxidation: Conducted with hydrogen peroxide in the presence of a catalyst.
    • Reduction: Carried out using sodium borohydride in methanol.
    • Substitution: Involves alkyl halides with a base like sodium hydroxide.

    The major products formed depend on the reagents used and can include alcohols from reductions or ketones/aldehydes from oxidations.

    Mechanism of Action

    Process

    6-O-Desmethyl Donepezil acts primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, acetylcholine levels increase, enhancing cholinergic neurotransmission.

    Data

    This mechanism leads to improved cognitive function in patients with Alzheimer's disease. The pharmacokinetics of 6-O-Desmethyl Donepezil involve metabolism through cytochrome P450 enzymes CYP2D6 and CYP3A4, which can influence its efficacy and safety profile.

    Physical and Chemical Properties Analysis

    Physical Properties

    6-O-Desmethyl Donepezil is typically a white to off-white solid with a melting point that varies based on purity. Its solubility profile indicates that it is soluble in organic solvents but has limited solubility in water.

    Chemical Properties

    The compound exhibits stability under normal conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile includes potential interactions typical for piperidine derivatives.

    Applications

    Scientific Uses

    6-O-Desmethyl Donepezil is utilized primarily in pharmacological research to understand its role as a metabolite of Donepezil. It serves as a valuable tool in studies examining drug interactions, pharmacokinetics, and mechanisms underlying cognitive enhancement therapies. Additionally, it is analyzed for its potential therapeutic effects and safety profiles in various experimental models related to neurodegenerative diseases.

    Introduction to 6-O-Desmethyl Donepezil

    6-O-Desmethyl Donepezil (6-ODD) is the primary pharmacologically active metabolite of donepezil, a cornerstone acetylcholinesterase inhibitor (AChEI) used in Alzheimer’s disease (AD) therapy. Chemically designated as 2-((1-benzylpiperidin-4-yl)methyl)-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, 6-ODD retains significant AChE inhibitory activity comparable to its parent compound. Its discovery emerged from metabolic studies of donepezil in the 1990s, fundamentally advancing the understanding of donepezil’s sustained therapeutic effects and pharmacokinetic profile [1] [3] [7].

    Structural Relationship to Donepezil: Indanone-Piperidine Core Modifications

    6-ODD shares the core structural framework of donepezil, comprising an indanone moiety linked to a benzylpiperidine group. The critical distinction lies in the O-demethylation at the 6-position of the dimethoxyindanone ring, replacing a methoxy group (–OCH₃) with a hydroxyl group (–OH). This single metabolic alteration significantly impacts the molecule's physicochemical properties:

    • Polarity and Solubility: The phenolic hydroxyl group enhances hydrophilicity, reducing the logP (partition coefficient) from 3.44 (donepezil) to ~2.92 (6-ODD). This increases aqueous solubility [3] [7].
    • Hydrogen Bonding Capacity: The –OH group acts as both a hydrogen bond donor and acceptor, potentially influencing binding interactions with AChE and metabolic enzymes like UGTs (uridine diphosphate-glucuronosyltransferases) [7].
    • Molecular Weight: The molecular weight decreases slightly from 379.49 g/mol (donepezil) to 365.46 g/mol (6-ODD) due to the loss of a methyl group [4].

    Table 1: Structural and Physicochemical Comparison of Donepezil and 6-O-Desmethyl Donepezil

    PropertyDonepezil6-O-Desmethyl Donepezil
    Chemical FormulaC₂₄H₂₉NO₃C₂₃H₂₇NO₃
    Molecular Weight (g/mol)379.49365.46
    Key Functional Group (Indanone Ring)5,6-Dimethoxy5-Methoxy-6-hydroxy
    logP (Predicted)~3.44~2.92
    Hydrogen Bond Donors01
    Metabolic OriginParent DrugCYP-mediated O-demethylation

    This structural modification does not eliminate AChE inhibition but subtly alters the molecule's pharmacokinetic behavior and interaction dynamics within the enzyme's active site [1] [7].

    Role as a Pharmacologically Active Metabolite in Alzheimer’s Therapeutics

    6-ODD is not merely an inert breakdown product but a significant contributor to the overall cholinesterase inhibitory activity observed during donepezil therapy:

    • Enzymatic Activity: In vitro studies confirm 6-ODD inhibits AChE with potency equivalent to donepezil, likely due to preserved binding interactions with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE [1] [7].
    • Plasma Concentrations: Steady-state plasma concentrations of 6-ODD in humans are approximately 20% of concurrent donepezil concentrations following standard therapeutic doses (5-10 mg/day). This substantial level underscores its clinical relevance [1] [7].
    • Pharmacokinetic Profile: 6-ODD has a similar long half-life (likely several days) as donepezil (70-100 hours), contributing to the sustained pharmacological effect of once-daily donepezil dosing. Its formation is mediated primarily by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4, subject to genetic polymorphism (CYP2D6) and drug interactions [1] [2] [7].
    • Metabolic Fate: 6-ODD undergoes further Phase II metabolism via glucuronidation, forming an inactive, water-soluble conjugate excreted renally. This pathway competes with its accumulation and activity [3] [7].

    Table 2: Key Pharmacokinetic Parameters of 6-O-Desmethyl Donepezil in Humans

    ParameterValue/CharacteristicSignificance
    Formation EnzymesCYP2D6 (Primary), CYP3A4 (Secondary)Subject to genetic variation (CYP2D6) and drug interactions (CYP3A4 inducers/inhibitors)
    Steady-State Concentration (vs. Donepezil)~20%Contributes significantly to overall AChE inhibition
    AChE Inhibitory Potency (vs. Donepezil)Equivalent (in vitro)Directly pharmacologically active
    Primary Elimination PathwayGlucuronidation followed by renal excretionLimits systemic exposure; major clearance mechanism
    Half-lifePresumed long (similar to donepezil ~70-100h)Contributes to sustained effect of donepezil therapy

    Quantifying 6-ODD alongside donepezil is crucial for comprehensive pharmacokinetic studies, bioequivalence assessments, and understanding inter-individual variability in treatment response [7].

    Historical Context: Discovery and Characterization in Cholinesterase Inhibitor Research

    The identification and characterization of 6-ODD were intrinsically linked to the development and regulatory approval of donepezil in the 1990s:

    • Discovery during Donepezil Development (Pre-1996): As part of the preclinical and clinical development of donepezil (E2020), metabolic studies using radiolabeled carbon-14 ([¹⁴C]) donepezil were conducted in animals and humans. These studies revealed that donepezil undergoes extensive hepatic metabolism, producing several metabolites. Among these, 6-ODD was identified as a major circulating metabolite using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) [1] [7].
    • Characterization of Activity (Mid-1990s): Early in vitro enzymatic assays compared the inhibitory potency (IC₅₀ values) of isolated or synthesized 6-ODD against AChE with that of donepezil. Results demonstrated that 6-ODD possessed comparable AChE inhibitory activity, establishing it as pharmacologically active. This finding was significant as it indicated the therapeutic effect of donepezil was not solely due to the parent drug [1] [3].
    • Elucidation of Metabolic Pathways (Late 1990s - Early 2000s): Research using human liver microsomes and recombinant CYP enzymes pinpointed CYP2D6 as the primary enzyme responsible for the O-demethylation producing 6-ODD, with CYP3A4 playing a secondary role. This explained potential pharmacokinetic variability [1] [7].
    • Analytical Method Development (2000s): Recognizing the need to quantify both donepezil and its active metabolite in clinical samples, researchers developed increasingly sensitive and specific analytical methods. Initial HPLC-UV methods lacked sufficient sensitivity for low metabolite concentrations. The advent of LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) proved pivotal. A landmark 2008 study detailed a robust, selective SPE-LC-MS/MS method capable of simultaneous quantification of donepezil and 6-ODD in human plasma down to ng/mL levels, enabling detailed pharmacokinetic characterization [7].
    • Impact on Cholinesterase Inhibitor Research: The discovery of 6-ODD highlighted the importance of comprehensive metabolite profiling during drug development. It underscored that metabolites can significantly contribute to efficacy, shaping how pharmacokinetics and pharmacodynamics of AChEIs (and CNS drugs in general) are evaluated. Research into 6-ODD also provided insights into structure-activity relationships (SAR) around the indanone ring of donepezil analogues [1] [5] [7].

    Table 3: Key Milestones in the Discovery and Characterization of 6-O-Desmethyl Donepezil

    TimeframeMilestoneMethodology/ToolsSignificance
    Early-Mid 1990sIdentification as major metabolite in [¹⁴C] studiesRadiolabeling, TLC, HPLCRevealed metabolic fate of donepezil beyond parent drug
    Mid 1990sIn vitro confirmation of AChE inhibitory activityEnzyme inhibition assays (Ellman's method)Established 6-ODD as pharmacologically relevant
    Late 1990sIdentification of primary formation enzyme (CYP2D6)Human liver microsomes, Recombinant CYPsExplained potential for inter-individual variability
    2008Development of sensitive LC-MS/MS quantification methodSolid-Phase Extraction, Tandem Mass SpectrometryEnabled accurate PK studies in patients

    6-ODD remains a critical reference compound in pharmaceutical analysis, serving as a pharmacopoeial impurity standard (e.g., USP, EP) for donepezil drug substance and product quality control, ensuring the sensitivity and specificity of analytical methods for the parent drug [6] [9].

    Properties

    CAS Number

    120013-56-1

    Product Name

    6-O-Desmethyl Donepezil

    IUPAC Name

    2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one

    Molecular Formula

    C23H27NO3

    Molecular Weight

    365.5 g/mol

    InChI

    InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3

    InChI Key

    DJRBBQJREIMIEU-UHFFFAOYSA-N

    SMILES

    COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O

    Synonyms

    1-Benzyl-4-[(6-hydroxy-5-methoxy-1-oxo-indan-2-yl)methylpiperidine; 2,3-Dihydro-6-hydroxy-5-methoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one

    Canonical SMILES

    COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.